2-Chloro-3-chloromethyl-8-methylquinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-7-3-2-4-8-5-9(6-12)11(13)14-10(7)8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLRXIHGPHYZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588987 | |
| Record name | 2-Chloro-3-(chloromethyl)-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-50-7 | |
| Record name | 2-Chloro-3-(chloromethyl)-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(chloromethyl)-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity, Mechanistic Investigations, and Chemical Transformations of 2 Chloro 3 Chloromethyl 8 Methylquinoline
Reactivity at the C-2 Chloro Moiety
The chloro group at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This activation facilitates a variety of substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 2-position of the quinoline core. wikipedia.org The electron-deficient nature of the pyrimidine (B1678525) ring in the quinoline system, particularly at the C-2 and C-4 positions, makes it susceptible to attack by nucleophiles. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the chloride leaving group. wikipedia.org
The reactivity of 2-chloroquinolines in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Studies on related 2-chloroquinoxaline (B48734) systems have shown that reactions with anilines in ethanol (B145695) follow second-order kinetics, which is characteristic of a bimolecular aromatic nucleophilic substitution (SN2Ar) mechanism. researchgate.net Similarly, the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied under various conditions, highlighting the role of acid and base catalysis in influencing reactivity. researchgate.net While 2-chloroquinoline (B121035) generally shows higher reactivity towards alkoxide ions compared to 4-chloroquinoline, it exhibits a lesser tendency for acid catalysis in reactions with amines. researchgate.net
Common nucleophiles employed in SNAr reactions with 2-chloroquinolines include amines, alkoxides, and thiolates, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted quinolines, respectively. The specific conditions, such as solvent, temperature, and the presence of a base, are crucial for optimizing the reaction yield and selectivity. For instance, the synthesis of 4-substituted quinolin-2-ones and their thione analogues often involves nucleophilic displacement of a 4-chloro substituent, demonstrating the utility of this reaction in building complex heterocyclic systems. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, and 2-chloroquinolines are viable substrates for these transformations. The reactivity of chloroarenes in these reactions is generally lower than that of the corresponding bromo or iodo derivatives, often requiring more active catalyst systems. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloroquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com It is a versatile method for introducing aryl or vinyl substituents at the C-2 position. The choice of ligand for the palladium catalyst is critical for achieving high efficiency, especially with less reactive chloro substrates. Monophosphine ligands have been shown to be effective in promoting the Suzuki-Miyaura coupling of heteroaryl chlorides. researchgate.net The general catalytic cycle involves oxidative addition of the chloroquinoline to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
| Catalyst System | Nucleophile | Product | Yield (%) |
| PdCl₂(dppf) | Phenylboronic acid | 2-Phenyl-3-chloromethyl-8-methylquinoline | Not specified |
| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-chloromethyl-8-methylquinoline | Not specified |
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 2-chloroquinoline and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method provides access to 2-alkynylquinolines, which are valuable intermediates in organic synthesis.
Heck Coupling: The Heck reaction involves the coupling of the 2-chloroquinoline with an alkene in the presence of a palladium catalyst and a base. This reaction leads to the formation of 2-alkenylquinolines.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the 2-chloroquinoline with an amine in the presence of a palladium catalyst and a strong base. While the direct amination of 2-chloroquinoline can sometimes be challenging, alternative strategies, such as using the corresponding 2-aminoquinoline (B145021) and an aryl halide, have been explored. acs.org
Reductive Dehalogenation and Hydrogenation Chemistry
The chloro group at the C-2 position can be removed through reductive dehalogenation. wikipedia.org This process can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-hydride reagents, or dissolving metal reductions. Reductive dechlorination is a common reaction in organic synthesis and has been studied for the remediation of organochlorine compounds. wikipedia.org The reaction effectively replaces the chlorine atom with a hydrogen atom, yielding the corresponding 8-methyl-3-methylquinoline.
Reactivity of the 3-Chloromethyl Group
The chloromethyl group at the C-3 position behaves as a reactive benzylic halide, readily participating in nucleophilic substitution and cyclization reactions.
Nucleophilic Displacement Reactions (SN2-Type) for Derivatization
The chloromethyl group is highly susceptible to nucleophilic displacement reactions, which typically proceed through an Sₙ2 mechanism. libretexts.org This involves a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion and inversion of configuration if the carbon were chiral. libretexts.org A wide variety of nucleophiles can be employed to introduce diverse functional groups at this position.
The kinetics and mechanism of such displacement reactions have been studied for structurally related α-chloroacetanilides, supporting an intermolecular Sₙ2 pathway. nih.gov
| Nucleophile | Reagent | Product |
| Cyanide | NaCN | 2-Chloro-3-(cyanomethyl)-8-methylquinoline |
| Azide | NaN₃ | 2-Chloro-3-(azidomethyl)-8-methylquinoline |
| Hydroxide | NaOH | (2-Chloro-8-methylquinolin-3-yl)methanol (B1595823) |
| Thiolate | NaSH | (2-Chloro-8-methylquinolin-3-yl)methanethiol |
| Amine | R₂NH | 2-Chloro-3-(dialkylaminomethyl)-8-methylquinoline |
Intramolecular Cyclization Reactions Involving the Chloromethyl Unit
The reactive chloromethyl group can participate in intramolecular cyclization reactions with a suitably positioned nucleophile on the quinoline ring or on a substituent. These reactions are powerful methods for constructing fused heterocyclic systems. For instance, if a nucleophilic group is introduced at the C-2 position (e.g., via an SNAr reaction), a subsequent intramolecular cyclization involving the 3-chloromethyl group can lead to the formation of a new ring fused to the quinoline core.
Studies on related systems, such as the base-promoted intermolecular cascade cyclization of substituted 3-chloroacrylaldehydes with tetrahydroisoquinolines, demonstrate the propensity of chloro-substituted carbons to engage in cyclization processes to form complex polycyclic structures like pyrrolo[2,1-a]isoquinolines. researchgate.net Similarly, visible-light-induced radical cascade cyclizations of olefinic amides have been developed for the synthesis of various heterocyclic frameworks, highlighting the versatility of cyclization strategies. researchgate.net
Radical Reactions and Functional Group Interconversions
The presence of a chloromethyl group at the C-3 position introduces a site susceptible to radical-initiated reactions. Under typical free-radical conditions, such as exposure to UV light or the use of radical initiators, the C-Cl bond of the chloromethyl group can undergo homolytic cleavage to form a stabilized benzylic-type radical. wikipedia.orgyoutube.comyoutube.comyoutube.comyoutube.com This intermediate can then participate in a variety of transformations, leading to diverse functional group interconversions.
One of the primary radical reactions is further halogenation. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For instance, in the presence of a chlorine source and a radical initiator, the chloromethyl group can be converted to a dichloromethyl or even a trichloromethyl group. The selectivity of this process is influenced by the reaction conditions, including the concentration of the halogenating agent and the duration of the reaction.
Beyond halogenation, the radical intermediate can be trapped by other species, enabling the introduction of new functional groups. For example, in the presence of oxygen, the radical can lead to the formation of an aldehyde, providing a pathway to 2-chloro-3-formyl-8-methylquinoline. This transformation is significant as the resulting aldehyde is a versatile precursor for a wide range of other derivatives. nih.govniscpr.res.inresearchgate.netnih.govresearchgate.net
The chloromethyl group can also be involved in functional group interconversions through nucleophilic substitution reactions, which, while not radical in nature, are a key aspect of its reactivity. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by various nucleophiles. For instance, reaction with amines can yield the corresponding aminomethyl derivatives. A documented example is the synthesis of quinolinyl amines by the nucleophilic substitution of 2-chloro-3-(chloromethyl)-8-methylquinoline with various amines in the presence of a base like triethylamine (B128534). nih.gov
Transformations Involving the Quinoline Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic and basic center, susceptible to a range of chemical transformations, including alkylation, arylation, acylation, and oxidation.
N-Alkylation, N-Arylation, and N-Acylation Reactions
The quinoline nitrogen can be readily alkylated using various alkylating agents. For instance, the N-alkylation of the closely related 2-chloro-3-(chloromethyl)-8-methylquinoline with 2-pyridinone has been reported. dntb.gov.ua This reaction typically proceeds via an S_N2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.
N-Arylation and N-acylation reactions provide further avenues for modifying the quinoline core. While specific examples for 2-chloro-3-chloromethyl-8-methylquinoline are not extensively documented, the general reactivity of quinolines suggests that these transformations are feasible. N-acylation can be achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. masterorganicchemistry.com Such reactions introduce an acyl group onto the nitrogen atom, forming a quinolinium salt if a strong acylating agent is used or an N-acyl derivative.
Quinoline N-Oxidation and Subsequent Rearrangement Pathways
Oxidation of the quinoline nitrogen atom leads to the formation of the corresponding N-oxide. nih.govsigmaaldrich.com This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered reactivity compared to the parent quinoline. The N-oxide functional group activates the quinoline ring, particularly at the C-2 and C-4 positions, making them more susceptible to both nucleophilic and electrophilic attack.
Quinoline N-oxides can undergo a variety of subsequent rearrangement and functionalization reactions. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can occur with high selectivity at the C-8 position, a selectivity that is unusual as palladium-catalyzed functionalizations of quinoline N-oxides are typically C-2 selective. nih.govacs.org This highlights the potential for the N-oxide to direct reactions to specific positions on the quinoline ring. Furthermore, upon treatment with certain reagents, quinoline N-oxides can undergo deoxygenation to regenerate the parent quinoline, making the N-oxide a useful directing group in synthesis.
The Influence of the C-8 Methyl Substituent on Molecular Reactivity and Selectivity
The methyl group at the C-8 position exerts a significant influence on the reactivity and selectivity of this compound through a combination of steric and electronic effects.
Steric Effects: The C-8 methyl group is located in the peri-position relative to the nitrogen atom. This proximity creates steric hindrance around the nitrogen, which can modulate its nucleophilicity and the accessibility of adjacent positions to incoming reagents. For example, in N-alkylation or N-acylation reactions, the steric bulk of the C-8 methyl group can influence the rate of reaction. Similarly, reactions at the C-7 position may be sterically hindered.
Electronic Effects: The methyl group is an electron-donating group through inductive effects. This increases the electron density of the quinoline ring, which can affect the rates and regioselectivity of electrophilic aromatic substitution reactions. For nucleophilic aromatic substitution at the C-2 position, the electron-donating nature of the methyl group would be expected to slightly decrease the reactivity by destabilizing the negatively charged Meisenheimer-like intermediate. However, studies on the C-8 arylation of quinoline N-oxides have shown that electron-donating groups on the quinoline ring can be well-tolerated. nih.govacs.org
The presence of the C-8 methyl group can also influence the site selectivity of reactions. For instance, in the bromination of 8-substituted quinolines, the nature of the substituent at C-8 directs the position of bromination. researchgate.net While a comprehensive study on the directing effect of the C-8 methyl group in the context of the title compound is not available, it is reasonable to infer that it would favor electrophilic attack at other positions of the carbocyclic ring.
Detailed Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes. While specific kinetic studies on this compound are limited, mechanistic pathways can be inferred from studies on analogous systems.
Kinetic Studies and Reaction Pathway Analysis
The nucleophilic substitution of the chlorine atom at the C-2 position is a key reaction of this molecule. Kinetic studies on the reactions of other 2-chloroquinolines with nucleophiles have shown that these reactions typically follow second-order kinetics, consistent with a bimolecular nucleophilic aromatic substitution (S_NAr) mechanism. koreascience.kr The reaction proceeds through a Meisenheimer-like intermediate, and the rate is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the quinoline ring. The electron-withdrawing nature of the nitrogen atom in the quinoline ring facilitates the attack of the nucleophile at the C-2 position.
The reaction pathway for the substitution of the chlorine atom in the chloromethyl group is expected to be a standard S_N2 reaction. The benzylic-type nature of the carbon atom makes it susceptible to nucleophilic attack, with the reaction proceeding through a trigonal bipyramidal transition state.
Isotopic Labeling Studies for Reaction Mechanism Determination
No published research data was found for this topic concerning this compound.
Spectroscopic Probing of Reaction Intermediates
No published research data was found for this topic concerning this compound.
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3 Chloromethyl 8 Methylquinoline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For a molecule with the complexity of 2-Chloro-3-chloromethyl-8-methylquinoline, a suite of advanced NMR experiments is necessary for a complete and confident assignment of all proton (¹H) and carbon (¹³C) signals.
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY) for Complete Assignment
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the overlapping signals and complex coupling patterns in substituted quinolines necessitate the use of two-dimensional (2D) NMR experiments for full structural elucidation. researchgate.net Techniques such as COSY, HSQC, and HMBC create correlation maps that reveal the connectivity of atoms within the molecule.
¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. In this compound, COSY is crucial for tracing the connectivity of the protons on the carbocyclic ring (H-5, H-6, and H-7). For instance, a cross-peak between the signals at δ 7.69-7.66 (H-5) and H-6 would be expected, and H-6 would further show a correlation to H-7. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the molecule by linking the known proton chemical shifts to their corresponding carbon resonances. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together the molecular skeleton. It detects longer-range correlations (typically 2-4 bonds) between protons and carbons. This is essential for identifying quaternary (non-protonated) carbons and for linking substituent groups to the main ring structure. Key HMBC correlations for this compound would include:
Correlations from the chloromethyl protons (-CH₂Cl) to the carbons at positions 2, 3, and 4, confirming the position of this substituent.
Correlations from the methyl protons (8-CH₃) to carbons at positions 7, 8, and the quinoline (B57606) junction carbon C-8a.
Correlations from the H-4 proton to carbons C-2, C-5, and C-8a, bridging the two rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. A key expected NOESY correlation would be between the protons of the 8-methyl group and the H-7 proton, confirming their spatial relationship.
The following table presents the anticipated ¹H and ¹³C NMR assignments for this compound, based on data from analogous structures like 2-chloro-8-methyl-3-formylquinoline. researchgate.netijpsdronline.com
| Position | ¹³C Shift (ppm) (Predicted) | ¹H Shift (ppm) (Predicted) | Key HMBC Correlations (from ¹H at position) |
| 2 | 149.5 | - | - |
| 3 | 134.2 | - | - |
| 4 | 145.1 | 8.55 (s) | C-2, C-5, C-8a, -CH₂Cl |
| 4a | 128.0 | - | - |
| 5 | 127.5 | 7.70 (d) | C-4, C-6, C-7, C-8a |
| 6 | 129.8 | 7.62 (t) | C-5, C-8 |
| 7 | 126.9 | 7.65 (d) | C-5, C-8, 8-CH₃ |
| 8 | 136.5 | - | - |
| 8a | 146.3 | - | - |
| 8-CH₃ | 17.8 | 2.75 (s) | C-7, C-8, C-8a |
| 3-CH₂Cl | 41.5 | 4.80 (s) | C-2, C-3, C-4 |
Solid-State NMR for Polymorphic Forms and Complex Structures
Solid-State NMR (SSNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in their solid form, providing information that is often complementary to single-crystal X-ray diffraction. rsc.org It is particularly valuable for characterizing powdered materials that may not form suitable crystals for X-ray analysis. rsc.org
For a molecule like this compound, different crystallization conditions could lead to the formation of different polymorphic forms (polymorphs), which are distinct crystal structures of the same compound. These polymorphs can have different physical properties. SSNMR, particularly ¹³C and ³⁵Cl SSNMR, is highly sensitive to the local molecular environment and can readily distinguish between them. rsc.orgresearchgate.net
Furthermore, ³⁵Cl SSNMR is a specialized technique that can provide unique insights into the environment of the chlorine atoms. wiley.com The ³⁵Cl nucleus has a quadrupole moment, and its interaction with the local electric field gradient is extremely sensitive to factors like bond lengths, bond angles, and intermolecular interactions such as halogen bonding. researchgate.net Analysis of the ³⁵Cl quadrupolar coupling constant can therefore provide detailed information about the crystal packing and non-covalent interactions involving the chlorine atoms. wiley.com
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is a critical analytical technique that provides information about the mass and, by extension, the molecular formula and structure of a compound.
Precise Mass Determination and Elemental Composition Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. acs.org This high accuracy allows for the confident determination of the elemental composition of the molecular ion. By comparing the experimentally measured exact mass to the theoretical exact mass calculated for a proposed formula, one can confirm the molecular formula and rule out other isobaric possibilities.
For this compound, the molecular formula is C₁₂H₁₀Cl₂N. The theoretical monoisotopic mass can be calculated with high precision.
| Element | Count | Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Chlorine (³⁵Cl) | 2 | 34.968853 | 69.937706 |
| Total | Theoretical Exact Mass | 238.019030 |
A key confirmatory feature in the mass spectrum would be the distinctive isotopic pattern produced by the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1) would result in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. miamioh.edu
Fragmentation Pathway Elucidation for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and then analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint and provides strong evidence for the compound's structure. The fragmentation of this compound would be expected to follow pathways common to halogenated aromatic compounds. miamioh.edulibretexts.org
A plausible fragmentation pathway would begin with the molecular ion [M]⁺• at m/z 238.
Loss of a Chlorine Radical: The initial and most likely fragmentation would be the loss of a chlorine radical (•Cl) from the more labile chloromethyl group to form a stable benzyl-type carbocation.
[C₁₂H₁₀Cl₂N]⁺• (m/z 238) → [C₁₂H₁₀ClN]⁺ (m/z 203) + •Cl
Loss of HCl: Another common pathway is the elimination of a neutral hydrogen chloride (HCl) molecule.
[C₁₂H₁₀Cl₂N]⁺• (m/z 238) → [C₁₂H₉ClN]⁺• (m/z 201) + HCl
Further Fragmentation: The primary fragment ions can undergo further fragmentation, such as the loss of a second halogen or cleavage of the quinoline ring system, providing additional structural confirmation.
The following table outlines the expected major fragments in the MS/MS spectrum.
| m/z (Predicted) | Formula of Ion | Neutral Loss |
| 238 | [C₁₂H₁₀³⁵Cl₂N]⁺• | - (Molecular Ion) |
| 203 | [C₁₂H₁₀³⁵ClN]⁺ | •Cl |
| 201 | [C₁₂H₉³⁵ClN]⁺• | HCl |
| 166 | [C₁₂H₉N]⁺• | •Cl from m/z 201 |
Analysis of these fragmentation pathways provides a robust method for confirming the connectivity and identity of the substituents on the quinoline core.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Impurity Profiling
Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the purity assessment and impurity profiling of synthetic compounds like this compound. These methods provide a powerful combination of high-resolution separation with precise mass identification.
GC-MS is highly suitable for the analysis of volatile and thermally stable compounds. rsc.org For quinoline derivatives, GC-MS can effectively separate the target compound from starting materials, by-products, and residual solvents. researchgate.net The electron ionization (EI) mass spectra generated provide a unique fragmentation pattern, or "fingerprint," that confirms the molecular identity and helps in the structural elucidation of unknown impurities. For instance, in the synthesis of this compound, a likely precursor is 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571). ijpsdronline.combldpharm.com GC-MS analysis would be critical to ensure the complete conversion of the aldehyde group and to quantify any unreacted starting material.
LC-MS is employed for less volatile or thermally labile compounds. It is a cornerstone in the analysis of active pharmaceutical ingredients (APIs) for genotoxic impurities, often requiring detection limits at the parts-per-million (ppm) level. nih.gov This sensitivity is crucial for ensuring the safety and quality of chemical batches. For this compound, LC-MS could identify polar impurities or degradation products that may not be amenable to GC analysis.
A typical impurity profile for this compound might include the compounds listed in the table below, all of which could be identified and quantified using these hyphenated techniques.
Table 1: Potential Process-Related Impurities and By-products
| Compound Name | Molecular Formula | Reason for Presence | Analytical Method |
|---|---|---|---|
| N-Arylacetamide | C₈H₉NO | Starting material for Vilsmeier-Haack reaction | GC-MS, LC-MS |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | Precursor/unreacted starting material ijpsdronline.com | GC-MS, LC-MS |
| (2-Chloro-8-methylquinolin-3-yl)methanol (B1595823) | C₁₁H₁₀ClNO | Over-reduction or side-reaction product nih.gov | LC-MS |
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the expected structural features.
Determination of Absolute Stereochemistry and Crystal Packing
SCXRD provides precise coordinates of each atom in the asymmetric unit, defining bond lengths, bond angles, and torsion angles. For a related compound, (2-Chloro-8-methylquinolin-3-yl)methanol , the crystal structure reveals a nearly planar quinoline ring system. nih.gov This planarity is a common feature in quinoline derivatives. nih.gov The analysis of the crystal packing shows how individual molecules arrange themselves in the unit cell, which is fundamental to understanding the material's bulk properties.
Table 2: Crystallographic Data for the Analogous Compound (2-Chloro-8-methylquinolin-3-yl)methanol nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.075(3) |
| b (Å) | 5.8672(12) |
| c (Å) | 11.758(3) |
| β (°) | 98.24(3) |
| Volume (ų) | 960.9(4) |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
Table 3: Intermolecular Interactions in (2-Chloro-8-methylquinolin-3-yl)methanol nih.gov
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|
| Hydrogen Bond | O1—H1O···O1 | 2.712 (4) | 174 |
| C-H···π Interaction | C10—H10A···Cg1 | 3.557 (4) | 141 |
| π–π Stacking | Cg1···Cg2 | 3.661 (2) | N/A |
Cg1 and Cg2 represent the centroids of the pyridine (B92270) and benzene (B151609) rings of the quinoline system, respectively.
Co-crystallization and Supramolecular Assembly Studies
Quinoline derivatives are effective building blocks (tectons) in supramolecular chemistry due to their rigid structure and capacity for multiple non-covalent interactions. acs.org The study of supramolecular assembly explores how molecules self-organize into larger, well-defined architectures. rsc.orgrsc.org By introducing molecules capable of forming strong hydrogen bonds or other interactions, co-crystals of quinoline derivatives can be formed, leading to new materials with tailored properties. For example, studies on 8-Quinolineboronic acid show self-assembly through intermolecular B-N bonds, π-π stacking, and hydrogen bonding. nih.gov The specific substitution on the quinoline ring system, such as the chloro and chloromethyl groups in the target compound, would significantly influence its ability to form such assemblies by altering the electronic distribution and steric profile of the molecule. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
For this compound, characteristic vibrational modes can be predicted by examining related structures like 2-chloroquinoline-3-carboxaldehyde. nih.gov The FT-IR and Raman spectra would be expected to show key bands corresponding to the quinoline core, the C-Cl bonds, and the alkyl group.
Key expected vibrational regions include:
3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the quinoline ring.
3000-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and chloromethyl groups.
1620-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system. nih.gov
800-700 cm⁻¹: C-Cl stretching vibrations. The presence of two distinct C-Cl bonds (one on the aromatic ring, one on the methyl group) may lead to multiple bands in this region.
Around 780 cm⁻¹: Out-of-plane C-H bending, which is often a strong band in substituted quinolines. researchgate.net
Comparing experimental spectra with those calculated using Density Functional Theory (DFT) can provide a complete and accurate assignment of the fundamental vibrational modes. nih.govresearchgate.net
Table 4: Representative Vibrational Frequencies for a Related Quinoline Derivative (2-chloroquinoline-3-carboxaldehyde) nih.gov
| Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Expected in Target Compound |
|---|---|---|---|
| Aldehyde C-H Stretch | 2865 | 2868 | Absent; replaced by CH₂Cl modes |
| Aldehyde C=O Stretch | 1693 | 1689 | Absent |
| Quinoline Ring Stretching | 1588 | 1589 | Present |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule and investigate its photophysical properties. Quinolines are known chromophores and often exhibit fluorescence, a property that is highly sensitive to their substitution pattern and environment. researchgate.netnih.gov
The UV-Vis absorption spectrum of quinoline derivatives typically arises from π–π* electronic transitions within the aromatic system. nih.gov The position of the maximum absorption wavelength (λ_max) is influenced by substituents. Electron-withdrawing groups like chlorine and electron-donating groups like methyl can shift these transitions. The spectrum of this compound is expected to show characteristic absorption bands in the UV region, likely between 250 and 350 nm.
Table 5: Illustrative Photophysical Properties of Substituted Quinolines
| Compound Type | Absorption λ_max (nm) | Emission λ_max (nm) | Reference |
|---|---|---|---|
| 5-phenylisoindolo[2,1-a]quinoline | 468–494 | ~500-550 | acs.org |
| Protonated Isoquinoline | - | ~350 | rsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (2-Chloro-8-methylquinolin-3-yl)methanol |
| 2-Chloro-8-methylquinoline-3-carbaldehyde |
| 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline |
| 2-chloroquinoline-3-carboxaldehyde |
| 2-Chloro-3-Methylquinoline |
| 8-Quinolineboronic acid |
| 5-phenylisoindolo[2,1-a]quinoline |
| N-Arylacetamide |
| 8-Methylquinoline (B175542) |
Computational Chemistry and Theoretical Studies of 2 Chloro 3 Chloromethyl 8 Methylquinoline
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. scirp.org DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for obtaining a balance between accuracy and computational cost, making it well-suited for studying quinoline (B57606) derivatives. scirp.orgnih.gov These methods allow for the detailed exploration of a molecule's potential energy surface to predict its properties.
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For 2-Chloro-3-chloromethyl-8-methylquinoline, geometry optimization would typically be performed using a method like DFT with a basis set such as 6-311++G(d,p), which provides a good description of electron distribution. nih.gov
The quinoline core is expected to be nearly planar, a common feature in related, crystallographically-characterized quinoline structures. The primary source of conformational flexibility in this compound is the rotation of the chloromethyl group around the single bond connecting it to the C3 position of the quinoline ring. Conformational analysis would explore the potential energy surface associated with this rotation to identify the most stable rotamers (conformational isomers). Studies on similar molecules, like (chloromethyl)phosphine, have shown that the relative orientation of adjacent groups can be influenced by weak intramolecular interactions, which would be a key factor in determining the preferred conformation. nih.gov
Below is a table of predicted bond lengths and angles for the optimized geometry of this compound, based on data from analogous quinoline derivatives.
| Parameter | Predicted Value | Reference Compound(s) |
|---|---|---|
| C2-Cl Bond Length | ~1.74 Å | 2-chloroquinoline-3-carboxaldehyde nih.gov |
| C3-C(H2Cl) Bond Length | ~1.51 Å | General sp2-sp3 C-C bond |
| C(H2)-Cl Bond Length | ~1.79 Å | General alkyl chloride |
| C8-C(H3) Bond Length | ~1.52 Å | General aryl-methyl C-C bond |
| N1-C2-C3 Angle | ~123° | 2-chloroquinoline-3-carboxaldehyde nih.gov |
| C2-C3-C(H2Cl) Angle | ~121° | Substituted quinolines |
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.orgirjweb.com For quinoline derivatives, the HOMO is typically a π-orbital distributed over the fused ring system, while the LUMO is a π*-antibonding orbital.
The Molecular Electrostatic Potential (ESP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically blue). researchgate.net For this compound, the most negative potential is expected to be localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons. Positive regions would likely be found around the hydrogen atoms and potentially near the electron-withdrawing chlorine atoms.
| Property | Predicted Value (eV) | Reference Compound(s) |
|---|---|---|
| HOMO Energy | ~ -6.7 eV | Quinoline, 2-chloroquinoline-3-carboxaldehyde scirp.orgnih.gov |
| LUMO Energy | ~ -1.9 eV | Quinoline, 2-chloroquinoline-3-carboxaldehyde scirp.orgnih.gov |
| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Quinoline, 2-chloroquinoline-3-carboxaldehyde scirp.orgnih.gov |
Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. tsijournals.com Theoretical shifts for ¹H and ¹³C nuclei can be calculated for the optimized geometry and then correlated with experimental data. Predictions for polychloroquinolines have shown good agreement with experimental values, though empirical corrections are sometimes needed. tsijournals.comnih.gov
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculated frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. nih.gov This analysis helps in assigning specific vibrational modes to observed spectral bands.
| Parameter | Predicted Value | Reference Compound(s) |
|---|---|---|
| ¹H NMR (H4) | ~8.5 ppm | 2-chloro-8-methyl-3-formylquinoline |
| ¹³C NMR (C2) | ~150 ppm | 2-chloroquinoline-3-carboxaldehyde nih.gov |
| ¹³C NMR (C3) | ~135 ppm | 2-chloroquinoline-3-carboxaldehyde nih.gov |
| C-Cl Stretch (Aromatic) | ~780 cm⁻¹ | 2-chloroquinoline-3-carboxaldehyde nih.gov |
| C=N Stretch (Ring) | ~1580 cm⁻¹ | Quinoline derivatives researchgate.net |
Reaction Pathway Modeling and Transition State Characterization
Beyond static properties, computational chemistry can model dynamic processes like chemical reactions. This involves mapping the potential energy surface that connects reactants to products, identifying the transition state (TS)—the highest energy point along the reaction coordinate. arxiv.org
For this compound, several reactions are of interest, most notably nucleophilic substitution. A key transformation would be the substitution of the chlorine atom at the C2 position, a common reaction for 2-chloroquinolines. researchgate.net Another potential reaction is an Sₙ2 substitution at the chloromethyl group. nih.gov
Computational modeling can generate an energetic profile for such a reaction. This profile plots the energy of the system as it progresses from reactants, through the transition state, to the products. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea), which determines the reaction rate. For nucleophilic aromatic substitution on the quinoline ring, the mechanism often involves addition-elimination, proceeding through a high-energy intermediate (a Meisenheimer complex). In contrast, substitution at the chloromethyl group would likely follow a concerted Sₙ2 pathway with a single transition state. utexas.edulibretexts.org
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (TS) | +20 to +30 |
| Products | Variable (depends on nucleophile) |
When a molecule has multiple reactive sites, predicting which site will react is a question of selectivity. Computational chemistry is a powerful tool for predicting such outcomes. numberanalytics.comrsc.org
Regioselectivity: this compound presents a significant regioselectivity challenge: will an incoming nucleophile attack the C2 carbon of the quinoline ring or the carbon of the chloromethyl group? This can be predicted by calculating and comparing the activation energies for both potential reaction pathways. The pathway with the lower activation barrier will be the kinetically favored one. numberanalytics.com Additionally, local reactivity descriptors derived from DFT, such as Fukui functions or analysis of the LUMO's distribution, can identify the most electrophilic site, which is the most likely point of nucleophilic attack.
Stereoselectivity: Stereoselectivity is relevant when a reaction can form different stereoisomers. For this molecule, nucleophilic attack at the C2 position does not involve a stereocenter. However, an Sₙ2 reaction at the chloromethyl group proceeds with inversion of configuration. While the starting material is not chiral at this position, understanding this stereochemical outcome is crucial if a chiral nucleophile were used or if the substrate itself were modified to be chiral.
Solvent Effects on Reaction Mechanisms and Equilibria
The chemical behavior of this compound in solution is profoundly influenced by the surrounding solvent. Computational models are essential for understanding these interactions at a molecular level. Solvent effects can be modeled using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. For a molecule like this compound, moving from a non-polar solvent (e.g., toluene, ε ≈ 2.4) to a polar aprotic solvent (e.g., DMSO, ε ≈ 47) would be predicted to significantly stabilize polar or charged transition states and intermediates. This stabilization could, in turn, alter the activation energies and reaction rates of processes such as nucleophilic substitution at the chloromethyl group.
Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation box. This method, often combined with quantum mechanics/molecular mechanics (QM/MM) approaches, is crucial for studying reactions where specific solute-solvent interactions, like hydrogen bonding, are critical. Although this compound is not a strong hydrogen bond donor, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, influencing its interaction with protic solvents.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time, providing insights that are inaccessible through static computational models.
The primary source of conformational flexibility in this compound is the rotation of the chloromethyl group (-CH₂Cl) attached to the C3 position of the quinoline ring. MD simulations can map the potential energy surface associated with the rotation around the C3-C(H₂Cl) bond.
The rotational barrier would be influenced by steric hindrance from the adjacent chloro group at the C2 position and the quinoline ring itself. By simulating the molecule's trajectory over nanoseconds, one can observe the preferred dihedral angles (torsional angles) and the frequency of transitions between different conformational states. The energy barriers separating these states can be calculated, providing a quantitative measure of the group's rotational freedom.
Table 1: Hypothetical Rotational Barriers for the Chloromethyl Group
This interactive table presents hypothetical energy data for the rotation of the chloromethyl group in different environments, as would be determined by MD simulations.
| Solvent Environment | Rotational Energy Barrier (kJ/mol) | Most Stable Conformation (Dihedral Angle) | Notes |
| Gas Phase (Vacuum) | 12.5 | 90° | Baseline calculation without solvent influence. |
| Toluene (Non-polar) | 13.2 | 88° | Minor stabilization from weak van der Waals forces. |
| Methanol (B129727) (Polar, Protic) | 15.8 | 110° | Increased barrier due to specific interactions with the quinoline nitrogen. |
| Water (Polar, Protic) | 16.5 | 115° | Stronger solvation effects further restrict rotation. |
MD simulations are also employed to study how multiple molecules of this compound interact with each other. In a simulated condensed phase, these interactions can reveal tendencies for aggregation or self-assembly. Key intermolecular forces at play would include:
π-π Stacking: The aromatic quinoline rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. The substitution pattern, including the methyl and chloro groups, would influence the geometry (e.g., parallel-displaced vs. T-shaped) of these stacks.
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its electronegative chlorine and nitrogen atoms. These dipoles would orient to form energetically favorable arrangements.
Simulations could predict the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, offering clear evidence of molecular ordering and potential crystal packing arrangements.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes
QSPR models are statistical tools that correlate the structural or physicochemical properties of molecules (descriptors) with a specific property or activity. For this compound, a QSPR study would involve calculating a wide range of molecular descriptors, such as:
Topological Descriptors: Indices that describe the connectivity of atoms (e.g., Wiener index, Balaban J index).
Electronic Descriptors: Properties derived from the electronic structure (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges).
Geometrical Descriptors: Parameters related to the 3D shape of the molecule (e.g., molecular surface area, volume).
These descriptors would then be used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) to predict properties like solubility, boiling point, or chromatographic retention time. Such models are valuable for predicting the behavior of new, unsynthesized derivatives without the need for extensive experimental work.
In Silico Design of Novel Quinoline Derivatives with Tuned Properties
Building upon the insights from MD and QSPR studies, computational methods can be used to rationally design new quinoline derivatives based on this compound. This in silico design process allows for the targeted tuning of molecular properties.
Applications of 2 Chloro 3 Chloromethyl 8 Methylquinoline in Advanced Materials Science and Chemical Synthesis
Precursor in the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogs
The dual reactivity of 2-Chloro-3-chloromethyl-8-methylquinoline makes it a valuable starting material for the construction of intricate molecular frameworks, including polymers, fused aromatic systems, and macrocycles.
Building Block for Polyquinolines and Quinoline-Based Polymers
While direct polymerization of this compound has not been extensively documented, its structure suggests significant potential as a monomer for polyquinoline synthesis. Polyquinolines are a class of polymers known for their high thermal stability, mechanical strength, and interesting optoelectronic properties. The chlorine atoms on the title compound can participate in various cross-coupling reactions, which are fundamental to polymerization processes.
For instance, the 2-chloro substituent can undergo dehalogenative polycondensation reactions. The reactivity of this position is well-established in the synthesis of other quinoline-based materials. The 3-chloromethyl group, being a benzylic halide, is also highly susceptible to nucleophilic substitution, allowing for the formation of linkages that can be exploited for polymerization. This dual reactivity could potentially lead to the formation of both linear and cross-linked polymers with tailored properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Strategy | Reactive Site(s) | Potential Linkage Type | Resulting Polymer Architecture |
| Dehalogenative Polycondensation | C2-Cl | Direct C-C bonds between quinoline (B57606) units | Linear or branched polyquinolines |
| Nucleophilic Substitution Polymerization | C3-CH2Cl | Ether, amine, or thioether linkages | Polymers with flexible side chains or main chains |
| Combined Cross-Coupling | C2-Cl and C3-CH2Cl | Mixed C-C and heteroatom linkages | Cross-linked or hyperbranched polymers |
Synthesis of Fused Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
The development of new synthetic routes to fused polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogs is driven by their applications in organic electronics and materials science. nih.govnih.gov The reactive sites of this compound offer a platform for intramolecular and intermolecular cyclization reactions to build such fused systems.
Although specific examples starting from this compound are not prevalent in the literature, the chemistry of related 2-chloroquinoline-3-carbaldehydes provides a strong indication of its potential. nih.gov The aldehyde group in these analogs is a precursor to the chloromethyl group and undergoes a variety of cyclization reactions to form fused heterocycles like furo[2,3-b]quinolines. ias.ac.in It is chemically plausible that the 3-chloromethyl group, through nucleophilic displacement followed by cyclization, could lead to a variety of fused systems. For example, reaction with a dinucleophile could facilitate the formation of a new ring fused to the b and c faces of the quinoline core.
Construction of Macrocyclic and Supramolecular Structures
Macrocycles and other supramolecular assemblies are at the forefront of host-guest chemistry and molecular recognition. The synthesis of these complex structures often relies on building blocks with well-defined geometries and multiple reactive sites. nih.govnih.gov The rigid quinoline core of this compound, combined with its two distinct reactive handles, makes it a promising candidate for the construction of novel macrocycles.
The general strategy would involve reacting the bifunctional quinoline unit with complementary linker molecules. For example, reaction with a diamine or a dithiol under high-dilution conditions could lead to the formation of a macrocyclic structure where the quinoline units are regularly spaced. The 8-methyl group can also influence the conformation and solubility of the resulting macrocycle. While quinoline itself is a known motif in supramolecular chemistry, the specific use of this derivative remains an open area for exploration. researchgate.net
Scaffold for the Development of Novel Ligands in Catalysis
The quest for efficient and selective catalysts is a central theme in modern chemistry. Quinoline-containing ligands have a rich history in coordination chemistry and catalysis, particularly in asymmetric synthesis. mdpi.com
Design and Synthesis of Chiral Quinoline-Based Ligands for Asymmetric Catalysis
Chiral ligands are essential for enantioselective catalysis, a key technology for the synthesis of single-enantiomer pharmaceuticals and fine chemicals. nih.govresearchgate.netrsc.org The this compound scaffold can be envisioned as a starting point for the synthesis of new chiral ligands. The chloromethyl group at the C3 position is a convenient handle for introducing a chiral moiety.
For example, nucleophilic substitution of the chlorine in the chloromethyl group with a chiral amine or alcohol would yield a new chiral ligand. The nitrogen atom of the quinoline ring and the newly introduced chiral group could then act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for a catalytic reaction. The 2-chloro position offers a further point of diversification, where it could be replaced with another coordinating group or a bulky substituent to fine-tune the steric and electronic properties of the ligand.
Table 2: Hypothetical Chiral Ligands Derived from this compound
| Chiral Moiety Source | Potential Ligand Type | Potential Catalytic Application |
| Chiral Amino Alcohols | Amino-alcohol quinoline | Asymmetric transfer hydrogenation, enantioselective additions to carbonyls |
| Chiral Diamines | Diamine-quinoline | Asymmetric C-C bond formation, asymmetric hydrogenation |
| Chiral Phosphines | Phosphino-quinoline | Asymmetric allylic alkylation, asymmetric cross-coupling |
Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netorientjchem.orgescholarship.org These materials have gained significant attention for their applications in gas storage, separation, and heterogeneous catalysis. nih.gov The design of the organic linker is crucial for determining the structure and properties of the resulting MOF.
This compound, after modification, could serve as a ligand for the synthesis of novel MOFs. To be incorporated into a MOF structure, the molecule would typically need to be functionalized with coordinating groups such as carboxylates or pyridyls. The two chlorine atoms provide pathways for such functionalization. For instance, the 2-chloro position can be converted to a carboxylic acid via various synthetic routes. The 3-chloromethyl group can also be transformed into a coordinating group. The resulting bifunctional quinoline derivative could then be used to build 2D or 3D coordination polymers. The 8-methyl group would project into the pores of the MOF, potentially influencing its selectivity for guest molecules.
Role in the Design and Synthesis of Optoelectronic Materials
The inherent photophysical properties of the quinoline ring system make it an attractive platform for the development of optoelectronic materials. The specific functionalities of this compound allow for its strategic incorporation into materials designed for light emission and charge transport.
Precursor for Fluorescent Dyes and Luminescent Materials
Quinoline derivatives are well-established components of fluorescent dyes and luminescent materials due to their rigid, aromatic structure which can support stable excited states. While direct studies on the fluorescence of this compound are not extensively documented, its role as a precursor is significant. The reactive chloromethyl group at the C3 position serves as a key handle for chemists to covalently attach the quinoline moiety to other molecular systems, thereby creating novel dyes and luminescent materials.
Research on related 8-hydroxyquinoline (B1678124) derivatives has demonstrated their excellent potential in creating highly luminescent metal complexes. For instance, complexes of 8-hydroxyquinoline derivatives with europium (Eu(III)) have been shown to exhibit favorable luminescence properties and high thermal stability, making them promising candidates for luminescent materials. nih.gov The introduction of different substituents on the quinoline ring can tune the luminescence intensity, with electron-donating groups generally enhancing it. nih.gov The this compound molecule can be chemically modified to introduce a variety of functional groups, thus allowing for the fine-tuning of the electronic properties of the resulting materials. The synthesis of novel 8-hydroxyquinoline derivatives from starting materials like 2-methyl-8-hydroxyquinoline highlights the modularity of this chemical family in developing materials with tailored photophysical characteristics. nih.gov
The general synthetic utility of quinoline derivatives in creating luminescent complexes is well-established, with simple laboratory procedures available for preparing compounds like Al(III)(8-hydroxyquinolinolato)₃, a widely used material in organic light-emitting diodes (OLEDs). researchgate.net The functional groups on this compound provide a pathway to synthesize analogous, and potentially more complex and efficient, luminescent structures.
Table 1: Potential Modifications of this compound for Luminescent Materials
| Reactive Site | Reagent/Reaction Type | Potential Outcome |
| 3-chloromethyl group | Nucleophilic substitution (e.g., with alcohols, amines, thiols) | Covalent attachment of other chromophores or functional groups to tune emission properties. |
| 2-chloro group | Nucleophilic aromatic substitution | Introduction of electron-donating or -withdrawing groups to modify the electronic structure of the quinoline core. |
| Quinoline Nitrogen | Coordination with metal ions | Formation of metal complexes with potential for phosphorescence or enhanced fluorescence. |
Integration into Organic Semiconductors and Conjugated Polymers
The development of organic semiconductors is a rapidly growing field, with applications in flexible displays, printable electronics, and solar cells. Heterocyclic compounds, including quinolines, are often used as building blocks for these materials due to their defined electronic properties and potential for self-assembly. nih.gov The structure of this compound makes it a candidate for integration into larger conjugated systems.
The chloro and chloromethyl substituents offer versatile points for synthetic modification, such as through cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic substitution, to link the quinoline unit with other aromatic or vinylic building blocks. This allows for the construction of conjugated polymers and oligomers where the quinoline moiety can act as an electron-accepting or electron-transporting unit. The planarity of the quinoline ring system is advantageous for promoting intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor films.
While specific research on the integration of this compound into organic semiconductors is not widely published, the general importance of quinoline derivatives in this field is recognized. nih.gov The compound's precursor, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), is a known heterocyclic aromatic compound with applications in medicinal chemistry and as a versatile synthetic intermediate. Its reactivity allows for the synthesis of a wide array of derivatives that could be explored for their semiconductor properties.
Application as a Chemical Probe for Fundamental Mechanistic Studies and Analytical Research
The reactivity of the chloromethyl group in this compound makes it a useful tool for probing chemical reactions and biological processes. The ability to covalently label other molecules allows researchers to track their fate, investigate reaction mechanisms, or develop new analytical reagents.
The compound can be used to introduce a quinoline tag onto a molecule of interest. The quinoline group itself has distinct spectroscopic properties (UV-Vis absorption and fluorescence) that can be exploited for detection and quantification. Furthermore, the presence of the chlorine and nitrogen atoms can be useful for detection methods such as mass spectrometry or electrochemical analysis.
While direct applications of this compound as a chemical probe are not extensively detailed in the literature, the principles of its utility can be inferred from the reactivity of similar compounds. For example, the synthesis of various quinoline derivatives through nucleophilic substitution reactions on the chloro group or condensation reactions at the formyl group (in its precursor) demonstrates the versatility of this chemical scaffold for creating new molecules with specific functionalities. chemijournal.com These new molecules could be designed to act as probes for various analytical targets.
Utilisation in Agrochemical and Fine Chemical Manufacturing Processes
The robust and versatile nature of the this compound structure makes it a valuable intermediate in the synthesis of more complex molecules, including those with applications in agriculture and the fine chemicals industry.
A European patent highlights that chloromethyl quinoline derivatives can serve as intermediates in the production of active substances for crop protection agents. google.com The patent suggests that these compounds are particularly useful in the synthesis of fungicides. google.com This indicates that this compound, or its isomers, could be a key building block in the manufacturing of certain agrochemicals.
Furthermore, a Chinese patent concerning the preparation of the herbicide Quinclorac describes the use of a related compound, 3,7-dichloro-8-chloromethylquinoline, as a crucial intermediate. google.com This underscores the industrial relevance of chloromethylated quinolines in the synthesis of commercially important agricultural chemicals. The synthesis of these intermediates often involves the chlorination of a methylquinoline precursor. google.com
In the realm of fine chemicals, the reactivity of the two chloro-substituents on this compound allows for a wide range of chemical transformations. This makes it an attractive starting material for the synthesis of a diverse array of quinoline-based compounds with potential applications in pharmaceuticals, dyes, and other specialty chemicals. The precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, is noted for its role as a crucial intermediate in the synthesis of various quinoline derivatives.
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉Cl₂N | echemi.com |
| Molecular Weight | 226.10 g/mol | echemi.com |
| CAS Number | 948291-50-7 | echemi.com |
| Appearance | Not specified (likely solid) | |
| Melting Point | 80-81 °C | echemi.com |
| Boiling Point | 348.5 °C | echemi.com |
| Density | 1.309 g/cm³ | echemi.com |
| Flash Point | 195.5 °C | echemi.com |
| Refractive Index | 1.632 | echemi.com |
Advanced Analytical Techniques for the Characterization and Monitoring of 2 Chloro 3 Chloromethyl 8 Methylquinoline
Chromatographic Separation Methods for Purity Assessment and Isomer Separation
Chromatography is the cornerstone for assessing the purity and resolving isomers of 2-Chloro-3-chloromethyl-8-methylquinoline. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the target compound from starting materials, intermediates, by-products, and isomers.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of quinoline (B57606) derivatives. lew.ro For this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice, offering high-resolution separation of the main component from potential impurities. lew.ro The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. lew.ro
Various detection methods can be coupled with HPLC to provide comprehensive analysis:
Diode-Array Detection (DAD) or UV-Vis Detection: Quinoline and its derivatives possess strong chromophores, making them readily detectable by UV-Vis spectroscopy. lew.ro A DAD detector can scan a range of wavelengths simultaneously, allowing for the identification of compounds based on their unique UV spectra and the assessment of peak purity.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information and fragmentation patterns, which are crucial for the unequivocal identification of the main compound and any impurities. sielc.com Electrospray ionization (ESI) is a common ionization technique for this class of compounds. nih.govresearchgate.net Time-of-flight (TOF) or quadrupole mass analyzers can be used to obtain accurate mass data, further aiding in structural elucidation. nih.govresearchgate.net
Chemiluminescence (CL) Detection: For specific applications requiring high sensitivity, post-column derivatization followed by chemiluminescence detection can be employed. For instance, some quinone-like structures, which could be related degradation products, can be detected with high sensitivity after UV irradiation that generates hydrogen peroxide, which then reacts in a peroxyoxalate system to produce light. nih.gov
A typical analysis involves developing a gradient elution method to effectively separate compounds with a wide range of polarities. researchgate.net The choice of mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is optimized to achieve the best separation efficiency and peak shape. researchgate.netumb.edu
Table 1: Illustrative HPLC-UV Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for method development.
The presence of a stereocenter in a molecule necessitates methods to separate and quantify the enantiomers. While this compound itself is achiral, chiral precursors or related derivatives may require enantiomeric separation. Chiral chromatography is the most widely used technique for determining the enantiomeric excess (ee) of chiral compounds. nih.govlibretexts.org This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govchromatographyonline.com
Direct chiral separations are preferred and involve screening a variety of CSPs under different mobile phase conditions. libretexts.org Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin, vancomycin), and Pirkle-type phases. chromatographyonline.comsigmaaldrich.com The choice of mobile phase—normal phase, reversed phase, or polar organic mode—dramatically influences the enantioselective interactions and, therefore, the separation. sigmaaldrich.com
For ionizable molecules like many quinoline derivatives, the polar ionic mode (PIM), which uses methanol with small amounts of acid and base, can be particularly effective on glycopeptide-based columns. sigmaaldrich.com The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. youtube.com
Table 2: Example Chiral HPLC Screening Strategy
| Column Type (CSP) | Mobile Phase System 1 (Normal Phase) | Mobile Phase System 2 (Polar Organic) | Mobile Phase System 3 (Reversed Phase) |
| Cellulose-based | Hexane/Isopropanol (90:10) | Acetonitrile/Methanol (95:5) | Water/Acetonitrile (60:40) |
| Amylose-based | Hexane/Ethanol (B145695) (80:20) | Methanol | Water/Methanol (50:50) |
| Glycopeptide-based | Not primary mode | Methanol + 0.1% TFA/TEA | Acetonitrile/Ammonium Acetate Buffer |
This table illustrates a typical screening approach to find a suitable method for chiral separation. TFA = trifluoroacetic acid, TEA = triethylamine (B128534).
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. madison-proceedings.com It is well-suited for analyzing quinoline and its halogenated derivatives. oup.com For this compound, GC can be used to assess purity by detecting volatile impurities, residual solvents, or starting materials. A capillary column, such as one with a 5% phenyl-polysiloxane (DB-5 or equivalent) stationary phase, is commonly used for the separation of quinoline derivatives. madison-proceedings.com
The key advantages of GC-MS include high resolution, speed, and the ability to provide definitive structural information from the mass spectra fragmentation patterns. nih.govresearchgate.net The analysis of chlorinated quinolines has been successfully demonstrated, achieving separation in under ten minutes using isothermal conditions. oup.com
For less volatile or polar quinoline derivatives, derivatization may be necessary to increase volatility and improve chromatographic performance. However, for many halogenated quinolines, direct analysis is feasible. oup.com GC can also monitor reaction progress by taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the composition. mdpi.com
Table 3: Representative GC-MS Parameters for Quinoline Analysis
| Parameter | Setting |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
This table provides typical GC-MS conditions that can be adapted for the analysis of this compound.
In-Situ and Online Reaction Monitoring Techniques
Monitoring chemical reactions in real-time provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates. mpg.de This information is critical for optimizing the synthesis of this compound, ensuring higher yields, and minimizing by-product formation.
In-situ (in the reaction vessel) spectroscopic techniques allow for the continuous collection of data without disturbing the reaction. youtube.com
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is highly effective for tracking the concentration changes of reactants, products, and intermediates by monitoring their characteristic vibrational bands in the mid-infrared region. youtube.comyoutube.com For the synthesis of this compound, one could monitor the disappearance of reactant bands (e.g., C=O stretch of a precursor aldehyde) and the appearance of product-specific bands (e.g., C-Cl vibrations or changes in the aromatic ring substitution pattern). mdpi.com FTIR probes can be directly inserted into the reaction vessel, providing real-time concentration profiles. youtube.com
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly adept at monitoring vibrations of non-polar bonds and is less sensitive to interference from polar solvents like water. youtube.com It is excellent for observing changes in the carbon backbone and aromatic ring systems. youtube.com For quinoline synthesis, Raman could track the formation of the heterocyclic ring and changes in substitution patterns. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed atomic-level structural information, making it exceptionally powerful for mechanistic studies. nih.govyoutube.com Real-time reaction monitoring can be achieved using benchtop NMR spectrometers placed in a fume hood or by using flow-through systems connected to a high-field NMR. mpg.deresearchgate.net By tracking the appearance and disappearance of specific proton or carbon signals, one can quantify the conversion of reactants to products and identify intermediates. researchgate.net
Table 4: Application of In-Situ Spectroscopy for Reaction Monitoring
| Technique | Information Provided | Strengths for Quinoline Synthesis |
| FTIR | Functional group changes (e.g., C=O, C-N, C-Cl). youtube.com | Excellent for tracking key bond formations/breakages. Sensitive to many organic functional groups. |
| Raman | Carbon backbone and aromatic ring vibrations. psu.edu | Works well in aqueous media; sensitive to symmetric vibrations and skeletal changes in the quinoline core. |
| NMR | Detailed molecular structure, quantification of all species (reactants, intermediates, products). youtube.comresearchgate.net | Unambiguous identification of structures and isomers; provides deep mechanistic insight. nih.gov |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex reaction mixtures. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for identifying and quantifying trace-level intermediates and by-products in the synthesis of this compound. nih.gov The process involves:
LC Separation: The reaction mixture is injected into an HPLC system, which separates the various components based on their physicochemical properties. umb.edu
MS Detection: Each separated component enters the mass spectrometer. The first stage (MS1) isolates the parent or molecular ion of a specific component.
Fragmentation (MS2): The isolated ion is fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).
Fragment Analysis: The second stage (MS2) analyzes the resulting fragment ions.
This fragmentation pattern serves as a structural fingerprint, which can be used to elucidate the structure of unknown by-products and confirm the identity of expected intermediates. nih.govresearchgate.net The selectivity of monitoring a specific fragmentation pathway (Multiple Reaction Monitoring, MRM) allows for highly sensitive and accurate quantification even in complex matrices. umb.edu This technique is particularly valuable for detecting halogenated compounds, as the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation in the mass spectra. nih.gov
Table 5: Conceptual LC-MS/MS Method for By-Product Analysis
| Parameter | Description |
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) for fast, high-resolution separations. |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Ionization Source | Electrospray Ionization (ESI), typically in positive mode for quinolines. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF). |
| MS1 Scan | Full scan mode to identify all ionizable components in the mixture. |
| MS/MS (Product Ion Scan) | Select precursor ions of interest (potential by-products) and fragment them to obtain structural data. |
| Data Analysis | Compare fragmentation patterns to known compounds or interpret them to propose structures for unknowns. researchgate.net |
Electroanalytical Methods for Redox Characterization and Sensing
Electroanalytical methods are powerful tools for investigating the redox behavior of electroactive molecules like this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can elucidate the oxidation and reduction potentials, reaction mechanisms, and electron transfer kinetics.
The electrochemical properties of quinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. nih.govmdpi.com The presence of electron-withdrawing groups, such as the chloro and chloromethyl groups in this compound, is expected to make the molecule more susceptible to reduction by lowering the electron density of the aromatic system. Conversely, the electron-donating methyl group at the 8-position may slightly counteract this effect. nih.gov
Cyclic Voltammetry (CV) studies on similarly substituted quinolines suggest that this compound would likely exhibit irreversible reduction peaks at negative potentials. This is attributed to the reduction of the quinoline ring and the reductive cleavage of the carbon-chlorine bonds. The precise potential of these reduction peaks would be dependent on the experimental conditions, including the solvent, supporting electrolyte, and scan rate.
Research on various quinoline derivatives has demonstrated a strong correlation between their chemical structure and their reduction and oxidation potentials. nih.gov For instance, the presence of a methyl group has been shown to facilitate oxidation in some quinoline systems. nih.gov The electrochemical behavior of this compound is anticipated to be a composite of the effects of its substituent groups. The chloro groups are expected to render the reduction of the quinoline nucleus easier compared to the unsubstituted quinoline.
The development of electrochemical sensors for the detection of quinoline-based compounds is an active area of research. researchgate.net By immobilizing a suitable recognition element on an electrode surface, it is possible to develop sensitive and selective methods for the quantification of specific quinoline derivatives. Given its distinct electrochemical signature, a sensor for this compound could potentially be developed using techniques like DPV or SWV, which offer lower detection limits compared to CV. mdpi.com
Table 1: Representative Cyclic Voltammetry Data for a Substituted Quinoline Derivative
| Parameter | Value |
| Scan Rate | 100 mV/s |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Cathodic Peak Potential (Epc) | -1.25 V |
| Anodic Peak Potential (Epa) | Not observed (irreversible) |
Note: This table presents hypothetical data based on typical values observed for chloro-substituted quinoline derivatives in non-aqueous media. Actual experimental values for this compound may vary.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and decomposition profile of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
For this compound, TGA would provide information on its decomposition temperature range and the kinetics of its thermal degradation. The presence of halogen atoms in a molecule can influence its thermal stability. In some quinoline compounds, the presence of halogens has been observed to increase physical stability.
The TGA thermogram of this compound is expected to show a multi-step decomposition pattern. The initial weight loss could correspond to the cleavage of the chloromethyl group, followed by the decomposition of the quinoline ring at higher temperatures. The presence of two chlorine atoms at different positions might lead to distinct decomposition steps.
DSC analysis complements TGA by identifying the temperatures of thermal events such as melting and decomposition. The DSC curve for this compound would show an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition. The energy released during decomposition can also be quantified from the DSC data.
Table 2: Representative TGA/DSC Data for a Halogenated Quinoline Derivative
| Analysis | Parameter | Value |
| TGA | Onset Decomposition Temperature (Tonset) | 250 °C |
| Temperature at 10% Weight Loss (T10%) | 275 °C | |
| Temperature at 50% Weight Loss (T50%) | 350 °C | |
| Residual Mass at 600 °C | < 5% | |
| DSC | Melting Point (Tm) | 85 °C |
| Decomposition Exotherm (Td) | 280 °C (onset) |
Note: This table presents hypothetical data based on typical values observed for substituted quinoline derivatives. Actual experimental values for this compound may vary.
Future Research Directions and Emerging Paradigms for 2 Chloro 3 Chloromethyl 8 Methylquinoline
Exploiting Unique Reactivity for Unprecedented Chemical Transformations
The synthetic utility of 2-Chloro-3-chloromethyl-8-methylquinoline stems from the differential reactivity of its two chloro-substituents. The chlorine atom at the C2 position of the quinoline (B57606) ring is a vinylic chloride, generally less reactive towards nucleophilic substitution, while the chlorine on the methyl group at the C3 position is a benzylic-type chloride, making it highly susceptible to nucleophilic displacement (SN reactions). This reactivity difference is the key to its utility as a synthetic intermediate.
The preparation of this compound is typically achieved via a two-step process starting from 2-chloro-3-formyl-8-methylquinoline. This precursor is first reduced, often using sodium borohydride (B1222165) (NaBH₄), to form the intermediate alcohol, (2-chloro-8-methylquinolin-3-yl)methanol (B1595823). Subsequent chlorination of the alcohol, for instance with thionyl chloride (SOCl₂), yields the target compound.
Future research is poised to leverage this differential reactivity for novel chemical transformations. The benzylic chlorine can be selectively displaced by a wide array of nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse functional groups. For example, the reaction with various amines in the presence of a base like triethylamine (B128534) has been used to prepare a library of quinolinyl amines. This selective functionalization leaves the C2-chloro group intact for subsequent reactions, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). This stepwise approach allows for the controlled and regioselective construction of highly complex and polysubstituted quinoline derivatives, which are otherwise difficult to access.
Integration into Advanced Functional Materials and Nanotechnology
While direct integration of this compound into functional materials is an emerging area, the broader class of quinoline derivatives has shown significant promise in materials science. mdpi.com Quinolines are recognized for their applications as emission layers in organic light-emitting diodes (OLEDs), in transistors, and as dyes in third-generation photovoltaics like dye-sensitized solar cells (DSSCs). researchgate.net They are also used as fluorescent probes for detecting metal ions and pH levels due to their unique photophysical properties. researchgate.net
The bifunctional nature of this compound makes it an ideal candidate for a monomer or cross-linking agent in the synthesis of advanced polymers. The chloromethyl group can be used for initial polymerization or grafting onto a substrate, while the C2-chloro position can be post-functionalized to tune the material's electronic or optical properties. This could lead to the development of new conductive polymers, materials for chemical sensors, or specialized coatings. An innovative strategy recently highlighted involves using light-sensitive intermediates to transform quinolines into complex 2D/3D fused frameworks, opening a new avenue for creating highly customizable molecules from inexpensive quinoline feedstocks. sciencedaily.com
Development of Eco-Friendly and Atom-Economical Synthetic Methodologies
The traditional synthesis of the precursor, 2-chloro-3-formyl-8-methylquinoline, often relies on the Vilsmeier-Haack reaction, which can involve harsh reagents like phosphorus oxychloride. chemijournal.comchemijournal.com A significant future direction is the development of greener and more sustainable synthetic routes. Modern synthetic chemistry emphasizes the use of alternative energy sources to reduce reaction times and energy consumption. mdpi.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for clean and rapid chemical transformations. ijsat.orgresearchgate.net The application of microwave irradiation has been shown to accelerate the synthesis of quinoline derivatives, often under solvent-free conditions or in environmentally benign solvents like water. ijsat.orgresearchgate.net For instance, the reduction of the formyl group on the precursor can be efficiently carried out using microwave heating. researchgate.net
Similarly, ultrasound-assisted synthesis represents another green approach. nih.gov The use of ultrasonic irradiation can significantly improve reaction rates and yields in the synthesis of quinoline-imidazole hybrids, showcasing its potential for the synthesis of other complex quinoline derivatives. nih.govnih.gov The development of reactions that proceed under solvent-free conditions or use recyclable catalysts, such as silica-impregnated indium(III) chloride, are also at the forefront of creating more atom-economical and environmentally friendly processes for producing quinoline scaffolds. researchgate.net
Synergistic Application of Computational and Experimental Approaches in Discovery
The integration of computational chemistry with experimental work is a powerful paradigm for accelerating the discovery and optimization of new molecules. Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to predict the geometric, electronic, and spectroscopic properties of quinoline derivatives. scirp.orgrsc.org
These computational studies provide deep insights into molecular structure, orbital energies (HOMO-LUMO), and vibrational frequencies. scirp.orgresearchgate.net For instance, DFT calculations can help rationalize the reactivity of different sites on the this compound molecule, guiding the design of selective synthetic strategies. Time-Dependent DFT (TD-DFT) can be used to predict UV-vis absorption spectra, which is crucial for the design of new dyes and optical materials. researchgate.netrsc.org
Experimental techniques such as X-ray crystallography provide precise data on the solid-state structure of these molecules, which serves as a benchmark for validating and refining computational models. researchgate.net This synergy, where theoretical predictions guide experimental efforts and experimental results validate theoretical models, creates a rapid and efficient feedback loop for the development of new quinoline-based compounds with tailored properties.
Expanding the Scope of its Application in Diverse Fields of Chemical Science
The versatile quinoline core is a well-established pharmacophore in medicinal chemistry, forming the basis for drugs with a wide spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. rsc.orgnih.gov Derivatives of this compound have already shown potential as precursors to compounds with antidepressant activity.
The future holds immense potential for expanding its applications. By leveraging the dual reactivity of the molecule, novel libraries of compounds can be synthesized and screened for a wide range of biological activities. The ability to attach various functionalities allows for the fine-tuning of a molecule's properties, such as its solubility, binding affinity for biological targets, and metabolic stability.
Beyond pharmaceuticals, its role as a versatile building block can be exploited in agrochemicals, where quinoline derivatives are also utilized. Furthermore, its capacity to act as a ligand for metal ions opens up possibilities in catalysis and coordination chemistry. mdpi.com The creation of novel metal complexes could lead to new catalysts for organic synthesis or functional materials with interesting magnetic or electronic properties. The continued exploration of this compound's reactivity and its incorporation into new molecular architectures will undoubtedly expand its impact across the chemical sciences. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 2-Chloro-3-chloromethyl-8-methylquinoline derivatives?
- Methodology :
- Imine Reduction : Use NaBHCN (sodium cyanoborohydride) at pH ≈6 to reduce imines derived from 2-chloro-8-methyl-3-formylquinoline intermediates. This method is efficient for retaining stereochemical integrity and minimizing side reactions .
- Reaction Monitoring : Employ TLC to track reaction progress, followed by recrystallization (e.g., petroleum ether/ethyl acetate mixtures) for purification .
- Challenges : Ensure strict control of pH and temperature to avoid over-reduction or decomposition of the chloromethyl group.
Q. How can this compound be characterized using spectroscopic and crystallographic techniques?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm substitution patterns and functional groups (e.g., chloromethyl at C3 and methyl at C8). IR spectroscopy can validate C-Cl and C-N stretches .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) to determine molecular geometry. Key parameters include monoclinic space groups (e.g., ) and hydrogen-bonding networks .
- Data Interpretation : Compare experimental bond lengths/angles (e.g., C-Cl: ~1.73 Å) with DFT-calculated values to validate structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between studies of quinoline derivatives?
- Methodology :
- Data Reanalysis : Re-refine raw diffraction data (e.g., using .hkl files) with updated SHELX versions to check for software-dependent discrepancies .
- Twinned Crystals : Apply twin law matrices (e.g., BASF parameter in SHELXL) for structures exhibiting inversion twinning, as seen in related quinoline compounds .
- Validation Tools : Use checkCIF/PLATON to identify outliers in thermal displacement parameters or bond geometry .
Q. What are best practices for refining crystal structures of this compound using SHELX software?
- Methodology :
- Parameterization : Apply anisotropic displacement parameters for non-H atoms and constrain methyl/chloromethyl groups using AFIX commands .
- Hydrogen Placement : Place H atoms geometrically (e.g., riding model) but refine those involved in hydrogen bonding (e.g., N-H) freely .
- Quality Metrics : Aim for <0.05 and <0.15 for high-resolution data. Report twin ratios (e.g., 0.86:0.14) if applicable .
Q. How can dihedral angles and molecular conformations of this compound derivatives inform structure-activity relationships?
- Methodology :
- Dihedral Analysis : Calculate angles between the quinoline core and substituents (e.g., chloromethyl group) using Mercury or OLEX2. For example, a 70.22° dihedral between quinoline and a methoxyphenyl ring affects steric interactions .
- DFT Modeling : Compare experimental conformers with energy-minimized structures to identify biologically active conformations.
- Biological Relevance : Correlate planar/non-planar geometries with activity (e.g., antimicrobial potency) to guide functional group modifications .
Notes on Data and Reproducibility
- Contradiction Handling : Cross-validate synthetic yields and crystallographic parameters with independent replicates. Document batch-specific variations (e.g., recrystallization solvents) .
- Open Data : Deposit raw diffraction data in repositories (e.g., Cambridge Structural Database) to enhance transparency and enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
